6-Aminopyridine-2-carbothioamide
Overview
Description
6-Aminopyridine-2-carbothioamide is a chemical compound with the molecular formula C6H7N3S and a molecular weight of 153.21 g/mol It is characterized by the presence of an amino group at the 6th position and a carbothioamide group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminopyridine-2-carbothioamide typically involves the reaction of 6-aminopyridine with thiocarbamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Aminopyridine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The amino and carbothioamide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
Scientific Research Applications
6-Aminopyridine-2-carbothioamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Aminopyridine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
- 5-Chloropyridine-2-yl-methylene hydrazine carbothioamide
- Pyridine-2-yl-methylene hydrazine carboxamide
Comparison: 6-Aminopyridine-2-carbothioamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Biological Activity
6-Aminopyridine-2-carbothioamide (CAS Number: 1342900-31-5) is a chemical compound with the molecular formula C6H7N3S and a molecular weight of 153.21 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The compound features a pyridine ring with an amino group at the 6-position and a carbothioamide functional group. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, comparable to standard antibiotics like Amikacin. The minimum inhibitory concentrations (MICs) for tested strains suggest that the compound can effectively inhibit growth at low concentrations .
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
Anticancer Activity
The anticancer potential of thiosemicarbazones, including derivatives like this compound, has been explored extensively. These compounds are known to chelate metal ions such as copper and iron, which are essential for the activity of ribonucleotide reductase, a key enzyme in DNA synthesis . The inhibition of this enzyme leads to reduced cancer cell proliferation.
In studies involving cellular models, this compound has demonstrated cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the disruption of metal ion homeostasis and interference with cellular signaling pathways related to cell survival and apoptosis .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of pyridoxal kinase, affecting vitamin B6 metabolism and consequently influencing neurotransmitter synthesis .
- Metal Chelation : Similar to other thiosemicarbazones, it can chelate copper ions, which may enhance its anticancer properties by disrupting metal-dependent enzymatic processes .
- Cell Signaling Modulation : It alters cellular signaling pathways by binding to proteins involved in these pathways, thereby influencing gene expression and cellular metabolism .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Antimicrobial Study : A recent study evaluated the antimicrobial activity against multi-drug resistant strains. The compound showed promising results, particularly against Gram-positive bacteria with MIC values comparable to established antibiotics .
- Anticancer Research : In vitro tests on various cancer cell lines revealed that this compound significantly inhibited cell growth at concentrations as low as 10 μM. The mechanism was linked to its ability to chelate copper ions and inhibit ribonucleotide reductase activity .
Properties
IUPAC Name |
6-aminopyridine-2-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,7,9)(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFAJJVOTQJFES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734792 | |
Record name | 6-Aminopyridine-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342900-31-5 | |
Record name | 6-Aminopyridine-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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